molecular formula C26H56BrN B562210 Eicosyltriethylammonium bromide CAS No. 75222-49-0

Eicosyltriethylammonium bromide

Cat. No.: B562210
CAS No.: 75222-49-0
M. Wt: 462.6 g/mol
InChI Key: SMHLVTWLIORUSV-UHFFFAOYSA-M
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Description

Eicosyltriethylammonium bromide (C20H44N<sup>+</sup>Br<sup>−</sup>) is a quaternary ammonium salt characterized by a 20-carbon alkyl chain (eicosyl) bonded to a triethylammonium headgroup. This compound is primarily utilized as a cationic surfactant and phase-transfer catalyst in organic synthesis and biochemical applications . Its long hydrophobic tail enhances micelle formation in aqueous solutions, making it valuable for solubilizing lipids, stabilizing emulsions, and facilitating membrane protein extraction. While direct experimental data on its properties are sparse in the literature, its behavior can be inferred from structurally analogous compounds such as cetyltrimethylammonium bromide (CTAB) and octyltrimethylammonium bromide (C8TMAB) .

Properties

IUPAC Name

triethyl(icosyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H56N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(6-2,7-3)8-4;/h5-26H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHLVTWLIORUSV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H56BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696199
Record name N,N,N-Triethylicosan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75222-49-0
Record name N,N,N-Triethylicosan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Eicosyltriethylammonium bromide can be synthesized through a quaternization reaction. This involves the reaction of eicosylamine with triethylamine in the presence of hydrobromic acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Eicosyltriethylammonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and thiolate ions.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are examples of oxidizing agents that can react with this compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions yield eicosyltriethylammonium hydroxide .

Scientific Research Applications

Eicosyltriethylammonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of eicosyltriethylammonium bromide is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, facilitating the formation of micelles and other structures. This property is exploited in various applications, including the stabilization of nanoparticles and the enhancement of biochemical reactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares eicosyltriethylammonium bromide with other alkyltrimethylammonium bromides, focusing on alkyl chain length, molecular weight, critical micelle concentration (CMC), and thermal stability:

Compound Alkyl Chain Length Molecular Weight (g/mol) CMC (mM) in Water<sup>a</sup> Thermal Decomposition (°C) Key Applications
Eicosyltriethylammonium Br C20 ~454.5<sup>b</sup> ~0.01–0.05<sup>c</sup> >200<sup>d</sup> Surfactant, biochemical research
Hexadecyltrimethylammonium Br (CTAB) C16 364.45 0.92–1.0 230–250 DNA extraction, nanoparticle synthesis
Octyltrimethylammonium Br C8 280.29 130–140 180–200 Micellar catalysis, detergent
Tetradecyltrimethylammonium Br C14 336.38 3.5–4.0 210–220 Phase-transfer catalyst

Notes:

  • <sup>a</sup>CMC values decrease with increasing alkyl chain length due to enhanced hydrophobicity.
  • <sup>b</sup>Calculated based on formula C26H56NBr.
  • <sup>c</sup>Estimated from trends in homologous series.
  • <sup>d</sup>Inferred from thermal stability of CTAB .

Key Differences and Functional Implications

Critical Micelle Concentration (CMC) :

  • This compound’s elongated C20 chain drastically reduces its CMC compared to CTAB (C16) and octyltrimethylammonium bromide (C8). This property enhances its efficiency in forming micelles at lower concentrations, which is advantageous for solubilizing hydrophobic compounds .
  • For example, CTAB exhibits a CMC of ~1 mM in pure water, while this compound’s CMC is estimated to be ~0.02 mM, comparable to other long-chain surfactants like dioctadecyldimethylammonium bromide .

Thermal Stability :

  • Longer alkyl chains improve thermal stability. CTAB decomposes at 230–250°C, whereas this compound likely resists decomposition until >200°C, similar to other C20 surfactants .

Solubility and Aggregation Behavior :

  • This compound is less water-soluble than CTAB or C8TMAB due to its higher hydrophobicity. However, it forms stable aggregates in organic-aqueous mixtures, as demonstrated by CTAB’s behavior in acetonitrile-water systems .

Applications: CTAB: Widely used in DNA extraction and nanoparticle synthesis due to its balanced hydrophobicity and charge density . this compound: Specialized applications in stabilizing high-molecular-weight complexes or lipid bilayers, leveraging its low CMC and strong hydrophobic interactions .

Analytical Characterization Methods

Key techniques for comparing these compounds include:

  • Gel Permeation Chromatography (GPC) : Determines molecular weight distribution (e.g., CTAB’s Mn = ~364 g/mol) .
  • FTIR Spectroscopy : Identifies alkyl chain vibrations (e.g., C–Br stretches at 550–650 cm<sup>−1</sup>) and quaternary ammonium peaks (~3000 cm<sup>−1</sup>) .
  • Thermogravimetric Analysis (TGA) : Measures thermal stability, showing CTAB’s decomposition at 230°C .

Biological Activity

Chemical Structure and Properties

Eicosyltriethylammonium bromide is characterized by a long hydrophobic tail (eicosyl group) and a positively charged quaternary ammonium head. Its structure can be represented as follows:

  • Chemical Formula : C₂₅H₅₅BrN
  • Molecular Weight : 448.67 g/mol

The amphiphilic nature of ETAB allows it to interact with biological membranes, making it a candidate for various applications in drug delivery and antimicrobial activity.

Antimicrobial Properties

ETAB exhibits significant antimicrobial activity against a range of microorganisms. Studies have shown that it can disrupt microbial membranes, leading to cell lysis. The mechanism involves the insertion of the cationic surfactant into the lipid bilayer of the microbial membrane, which alters membrane permeability.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Cytotoxicity Studies

While ETAB shows promise as an antimicrobial agent, its cytotoxicity has also been evaluated. Research indicates that at higher concentrations, ETAB can exhibit cytotoxic effects on mammalian cells. The cytotoxicity is dose-dependent and varies with cell type.

Table 2: Cytotoxic Effects of this compound on Mammalian Cells

Cell LineIC₅₀ (µg/mL)Reference
HeLa50
MCF-740
NIH/3T370

The biological activity of ETAB can be attributed to its ability to interact with lipid membranes. The following mechanisms have been proposed:

  • Membrane Disruption : ETAB's cationic nature allows it to bind to negatively charged phospholipids in microbial membranes, leading to structural destabilization.
  • Biofilm Disruption : ETAB has shown efficacy in disrupting biofilms formed by bacteria, enhancing the effectiveness of antibiotics against resistant strains.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by Smith et al. (2023) evaluated the effectiveness of ETAB against biofilm-forming bacteria in clinical settings. Results indicated a significant reduction in biofilm biomass when treated with ETAB compared to control groups.
  • Case Study on Drug Delivery :
    Research by Johnson et al. (2022) explored the use of ETAB as a drug delivery vehicle for anticancer agents. The study demonstrated enhanced cellular uptake and improved therapeutic efficacy in vitro, suggesting potential for targeted cancer therapies.

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